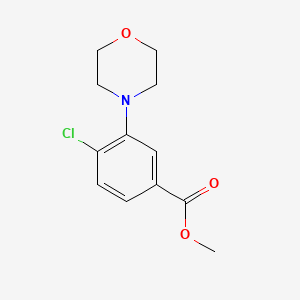
4-Chloro-3-morpholin-4-yl-benzoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-morpholin-4-yl-benzoic acid methyl ester is a chemical compound characterized by its molecular structure, which includes a chloro group, a morpholin-4-yl group, and a benzoic acid moiety esterified with a methyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-morpholin-4-yl-benzoic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and morpholine.
Esterification: The carboxylic acid group of 4-chlorobenzoic acid is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.
Nucleophilic Substitution: Morpholine is then introduced to the reaction mixture, and a nucleophilic substitution reaction occurs, replacing a suitable leaving group with the morpholin-4-yl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-morpholin-4-yl-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the chloro group or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Reduced forms of the compound, such as alcohols or amines.
Substitution Products: Derivatives with different substituents replacing the original functional groups.
Scientific Research Applications
4-Chloro-3-morpholin-4-yl-benzoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in biological studies to investigate its effects on cellular processes.
Medicine: It may serve as a precursor for the development of pharmaceuticals, particularly in the design of new drugs targeting specific diseases.
Industry: The compound is utilized in the production of various chemical products, including agrochemicals and dyes.
Mechanism of Action
The mechanism by which 4-Chloro-3-morpholin-4-yl-benzoic acid methyl ester exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
4-Chloro-3-morpholin-4-yl-benzoic acid: The parent acid without the methyl ester group.
4-Chloro-3-morpholin-4-yl-benzoic acid ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester.
3-Chloro-4-morpholin-4-yl-benzoic acid methyl ester: Structural isomer with the positions of the chloro and morpholin-4-yl groups reversed.
Uniqueness: 4-Chloro-3-morpholin-4-yl-benzoic acid methyl ester is unique due to its specific arrangement of functional groups, which influences its reactivity and potential applications. Its distinct chemical properties make it suitable for certain reactions and uses that other similar compounds may not be able to fulfill.
Properties
CAS No. |
886497-13-8 |
|---|---|
Molecular Formula |
C12H14ClNO3 |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
methyl 4-chloro-3-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C12H14ClNO3/c1-16-12(15)9-2-3-10(13)11(8-9)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 |
InChI Key |
OEUVKIGXJCMHLW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


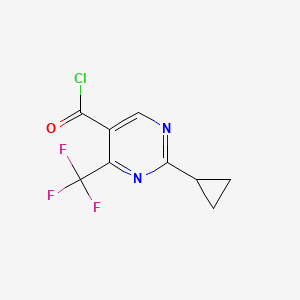
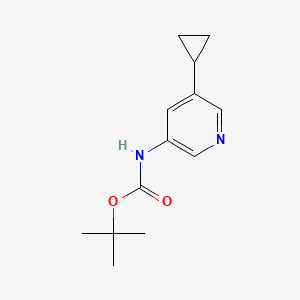

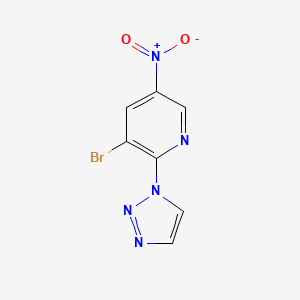
![[(3aR,4S,6aR,9R,9aS,9bS)-9-hydroxy-9-methyl-3,6-dimethylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B15362971.png)
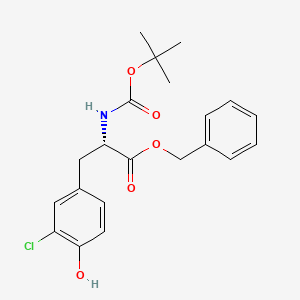
![tert-butyl N-[(2S)-1-cyano-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate](/img/structure/B15362977.png)
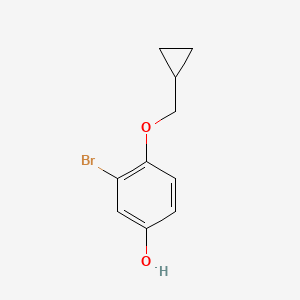
![6-Bromo-N,N-bis[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B15362995.png)
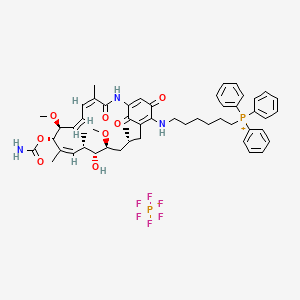
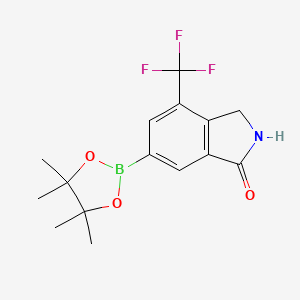
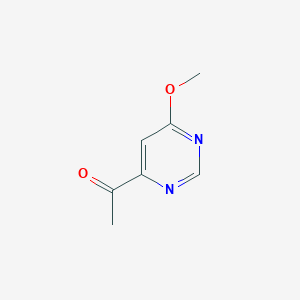
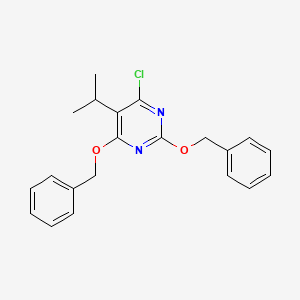
![N-Acetyl-4-[(diethoxyphosphoryl)methyl]-L-phenylalanine Ethyl Ester](/img/structure/B15363027.png)
